BenchChemオンラインストアへようこそ!

Emicymarin

Na/K-ATPase cell-type selectivity erythrocyte sodium pump

Emicymarin (CAS 514-42-1, C₃₀H₄₆O₉, MW 550.68) is a naturally occurring cardenolide glycoside isolated from Strophanthus and Adenium species. It belongs to the cardiac glycoside family, characterized by a steroid aglycone core linked to a 6-deoxy-3-O-methyl-β-D-galactopyranosyl (digitalose) sugar moiety and a butenolide lactone ring at the C-17 position in the β configuration.

Molecular Formula C30H46O9
Molecular Weight 550.7 g/mol
Cat. No. B10754091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmicymarin
Molecular FormulaC30H46O9
Molecular Weight550.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)O)OC)O
InChIInChI=1S/C30H46O9/c1-16-23(32)25(36-4)24(33)26(38-16)39-18-5-9-27(2)20-6-10-28(3)19(17-13-22(31)37-15-17)8-12-30(28,35)21(20)7-11-29(27,34)14-18/h13,16,18-21,23-26,32-35H,5-12,14-15H2,1-4H3
InChIKeyMABTYQWWFMMYTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Emicymarin for Scientific Procurement: Cardenolide Na/K-ATPase Inhibitor with Cell-Type Selectivity


Emicymarin (CAS 514-42-1, C₃₀H₄₆O₉, MW 550.68) is a naturally occurring cardenolide glycoside isolated from Strophanthus and Adenium species [1]. It belongs to the cardiac glycoside family, characterized by a steroid aglycone core linked to a 6-deoxy-3-O-methyl-β-D-galactopyranosyl (digitalose) sugar moiety and a butenolide lactone ring at the C-17 position in the β configuration [2]. Unlike many classical cardenolides, emicymarin exhibits a distinct cell-type-dependent inhibition profile on the Na/K-ATPase sodium pump, making it a valuable tool compound for studying tissue-specific pump regulation and the role of stereochemistry in cardenolide pharmacology [3].

Why Generic Cardenolide Substitution Fails When Emicymarin Is the Required Compound


Emicymarin cannot be substituted interchangeably with other cardenolide Na/K-ATPase inhibitors because its cell-type selectivity profile is fundamentally different from that of classical cardiac glycosides. While widely used cardenolides such as ouabain and bufalin exhibit non-selective, pan-cellular pump inhibition across erythrocytes and leucocytes, emicymarin demonstrates a quantifiable divergence in maximal inhibition between these cell types [1]. Furthermore, the stereochemistry at C-17 is a critical determinant of activity: the 17β configuration of emicymarin yields substantially greater inhibitory potency than its 17α epimer, allo-emicymarin [2]. Substituting emicymarin with a structurally related but configurationally or functionally distinct analog would introduce uncontrolled variability in tissue-specific pump inhibition, confounding experimental outcomes in studies of sodium pump physiology, cardenolide selectivity, or endogenous pump inhibitor mechanisms [3].

Quantitative Evidence Guide: Emicymarin Differentiation vs. Comparator Cardenolides


Emicymarin Cell-Type Selectivity: Erythrocyte vs. Leucocyte Sodium Pump Inhibition Compared to Non-Selective Ouabain and Bufalin

In side-by-side experiments on human erythrocyte and leucocyte sodium pumps, emicymarin produced differential maximal inhibition of 70% (erythrocytes) versus 47% (leucocytes) over the same concentration range (3 × 10⁻⁵ to 1 × 10⁻⁷ mol/L), whereas the classical cardenolides ouabain and bufalin showed no specificity of action across these preparations [1]. The inhibition profile of the leucocyte sodium pump by emicymarin deviated significantly from a simple sigmoidal relationship, indicating interaction with a distinct pump subset [2].

Na/K-ATPase cell-type selectivity erythrocyte sodium pump leucocyte sodium pump cardenolide selectivity

Stereochemical Determinant of Emicymarin Activity: 17β vs. 17α (Allo-Emicymarin) Na/K-ATPase Inhibition

Emicymarin (17β configuration at C-17, with the furanone ring in the β orientation) was directly compared to its epimer allo-emicymarin (17α configuration) for Na/K-ATPase inhibitory activity. Allo-emicymarin was confirmed to be a substantially weaker inhibitor of the sodium pump across all preparations studied, including human erythrocytes, human leucocytes, dog kidney, and pig brain Na/K-ATPase [1]. This stereochemical dependence mirrors the broader observation that C-17 β attachment of the furone ring is required for high-potency cardenolide activity, while the α configuration produces markedly attenuated inhibition [2].

stereochemistry-activity relationship C-17 configuration allo-emicymarin cardenolide SAR

Emicymarin vs. 14β-Anhydroxy Bufadienolides: Differential Selectivity for Leucocyte Na/K-ATPase Subsets

The study directly compared emicymarin with a series of 14β-anhydroxy bufadienolides for their ability to discriminate between sodium pump populations. The 3β-OH,5β,14β bufadienolide produced near-total inhibition of dog kidney and pig brain Na/K-ATPase, while maximally inhibiting erythrocyte pumps by 70% and leucocyte pumps by only 47%—a profile that parallels emicymarin but is absent in ouabain and bufalin [1]. Critically, the 14α bufadienolides were uniformly weak inhibitors of all preparations, demonstrating that the C-14 β-hydroxy configuration is essential for both potency and the emergent cell-type selectivity [2].

bufadienolide 14β-anhydroxy leucocyte sodium pump subset isoform selectivity

Emicymarin Structural Identity: Cardenolide Glycoside with Digitalose Sugar Moiety vs. Flavonoid Misclassification Risk

Emicymarin is unambiguously a cardenolide glycoside composed of a steroid aglycone (periplogenin-type) bearing a butenolide ring at C-17 and glycosylated with a 6-deoxy-3-O-methyl-β-D-galactopyranose (digitalose) sugar [1]. The CAS registry (514-42-1), IUPAC nomenclature, and MeSH classification all confirm this assignment [2]. Some vendor sources have erroneously classified emicymarin as a flavonoid glycoside, a fundamental structural misassignment that would lead to procurement of a chemically unrelated compound [3]. Correct structural identity is essential for any study involving Na/K-ATPase inhibition, as the butenolide ring and stereochemistry at C-17 are the pharmacophoric determinants [4].

structural classification digitalose cardenolide glycoside quality control

Taxonomic and Natural Source Differentiation: Emicymarin from Strophanthus eminii vs. Other Cardenolide Sources

Emicymarin is specifically isolated from the seeds of Strophanthus eminii (and reported in Adenium boehmianum), where it co-occurs with periplocymarin, cymarin, and cymarol but is distinguished by its periplogenin aglycone and digitalose sugar [1]. This natural source profile differentiates emicymarin from other cardenolides that share the same plant genus but possess different aglycones (e.g., cymarin uses strophanthidin, cymarol uses strophanthidol) [2]. The combination of periplogenin aglycone with digitalose glycosylation is a specific chemotaxonomic signature that can be used to verify compound identity through mass spectrometry and chromatographic retention time matching [3].

natural product sourcing Strophanthus eminii periplogenin aglycone chemotaxonomy

High-Impact Application Scenarios for Emicymarin Based on Quantitative Differentiation Evidence


Investigating Cell-Type-Specific Sodium Pump Regulation in Hypertension Research

Emicymarin's demonstrated selectivity—maximal inhibition of 70% in erythrocytes vs. 47% in leucocytes over 3 × 10⁻⁵ to 1 × 10⁻⁷ mol/L—makes it uniquely suited for studying the low-prevalence leucocyte Na/K-ATPase subset implicated in human hypertension [1]. Unlike ouabain or bufalin, which show no cell-type discrimination, emicymarin can be used to isolate and characterize the pump subpopulation whose inhibition may be symptomless yet physiologically significant, directly addressing the phenomenon of circulating pump inhibitors in hypertensive patients [2].

Structure-Activity Relationship Studies of C-17 Stereochemistry in Cardenolide Na/K-ATPase Inhibition

The well-characterized activity difference between emicymarin (17β, potent inhibitor) and allo-emicymarin (17α, weak inhibitor) provides a defined stereochemical pair for SAR studies of cardenolide-Na/K-ATPase interaction [1]. Researchers investigating the conformational requirements for butenolide ring recognition by the pump's binding site can use this epimer pair—both naturally co-occurring in Strophanthus extracts—as a controlled system where only the C-17 configuration differs [2].

Tool Compound for Discriminating Na/K-ATPase Isoform Contributions in Native Tissue Preparations

Because emicymarin's inhibition of the leucocyte sodium pump deviates significantly from a simple sigmoidal dose-response relationship—unlike its behavior in erythrocytes, dog kidney, and pig brain—it can serve as a pharmacological probe to deconvolve isoform-specific contributions in mixed cell populations [1]. This property is directly relevant to studies requiring discrimination between the ubiquitous α1 isoform and the more restricted α2/α3 isoforms, particularly in cardiovascular and neuronal tissues [2].

Reference Standard for Cardenolide Identity Verification in Natural Product Quality Control

Emicymarin's defined structural signature—CAS 514-42-1, melting point 207 °C, C₃₀H₄₆O₉ with digitalose glycosylation and periplogenin aglycone—provides a benchmark for analytical method development [1]. Its co-occurrence with allo-emicymarin (17α epimer) in natural extracts additionally makes it a valuable system for chiral chromatographic method validation, where resolution of the 17β/17α epimer pair serves as a system suitability test for cardenolide purification workflows [2].

Quote Request

Request a Quote for Emicymarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.